molecular formula C18H21ClN2O5S2 B2929688 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide CAS No. 946374-35-2

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide

Cat. No. B2929688
CAS RN: 946374-35-2
M. Wt: 444.95
InChI Key: NEASAEVQSRXOKY-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions occur, and the yield of the final product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a molecule .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, reactivity, and stability .

Scientific Research Applications

Synthesis and Pro-apoptotic Effects

Sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds, including ones similar to the specified chemical, have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes. This suggests their potential use in developing cancer therapies by activating apoptotic pathways in cancer cells (Cumaoğlu et al., 2015).

Environmental Mobility and Persistence

Research on the mobility of sulfonylurea herbicides, closely related in structure to the compound , in agricultural soils has provided insights into their environmental persistence and transport characteristics. This understanding aids in predicting the environmental impact of such compounds and developing management practices to mitigate their persistence in agricultural settings (Veeh et al., 1994).

Molecular Interaction Studies

Studies on similar sulfonamide compounds, exploring their interactions at the molecular level, such as hydrogen bonding and intramolecular interactions, contribute to the knowledge base on the design and optimization of pharmaceuticals and other chemical entities with specific biological or chemical properties (Gelbrich et al., 2011).

Pharmacological Applications

The synthesis and characterization of quinazoline derivatives as potential therapeutic agents for hypertension and diabetes highlight the versatility of sulfonamide derivatives in medicinal chemistry. These compounds exhibit significant pharmacological activities, paving the way for their potential use in treating various health conditions (Rahman et al., 2014).

Antimicrobial Applications

Sulfonamide derivatives have been synthesized and tested for their antimicrobial properties against various bacterial and fungal strains. Their activity contributes to the search for new antimicrobial agents in the face of rising antibiotic resistance (Vanparia et al., 2010).

Safety And Hazards

Safety and hazard information for a compound can include its toxicity, flammability, reactivity, and environmental impact. This information is typically found in a compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-10-4-5-13-6-7-14(11-17(13)21)20-28(24,25)15-8-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEASAEVQSRXOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide

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